molecular formula C12H12Br2N2O2 B14696670 Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- CAS No. 33561-34-1

Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy-

Cat. No.: B14696670
CAS No.: 33561-34-1
M. Wt: 376.04 g/mol
InChI Key: CUUNBRSTYACOSY-UHFFFAOYSA-N
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Description

Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- is a heterocyclic compound with the molecular formula C12H12Br2N2O2. It is a derivative of quinoxaline, which is a bicyclic compound consisting of a benzene ring fused with a pyrazine ring. This compound is known for its significant biological and chemical properties, making it a subject of interest in various fields of research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- typically involves the bromination of quinoxaline derivatives. One common method includes the reaction of 2,3-dimethoxyquinoxaline with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled temperature conditions to ensure the selective bromination at the 2 and 3 positions .

Industrial Production Methods: Industrial production methods for this compound often involve large-scale bromination reactions using continuous flow reactors. These reactors allow for better control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly solvents and catalysts is also explored to make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions: Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- involves its interaction with various molecular targets. The bromomethyl groups can form covalent bonds with nucleophilic sites in biological molecules, leading to the inhibition of key enzymes or the disruption of cellular processes. This compound has been shown to inhibit bacterial growth by targeting bacterial DNA and enzymes involved in replication .

Comparison with Similar Compounds

  • 2,3-Bis(chloromethyl)quinoxaline
  • 2,3-Bis(iodomethyl)quinoxaline
  • 2,3-Bis(fluoromethyl)quinoxaline

Comparison: Quinoxaline, 2,3-bis(bromomethyl)-6,7-dimethoxy- is unique due to its specific bromomethyl groups, which confer distinct reactivity and biological activity compared to its chloromethyl, iodomethyl, and fluoromethyl counterparts. The bromomethyl groups are more reactive in substitution reactions, making this compound a versatile intermediate in organic synthesis .

Properties

CAS No.

33561-34-1

Molecular Formula

C12H12Br2N2O2

Molecular Weight

376.04 g/mol

IUPAC Name

2,3-bis(bromomethyl)-6,7-dimethoxyquinoxaline

InChI

InChI=1S/C12H12Br2N2O2/c1-17-11-3-7-8(4-12(11)18-2)16-10(6-14)9(5-13)15-7/h3-4H,5-6H2,1-2H3

InChI Key

CUUNBRSTYACOSY-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C2C(=C1)N=C(C(=N2)CBr)CBr)OC

Origin of Product

United States

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